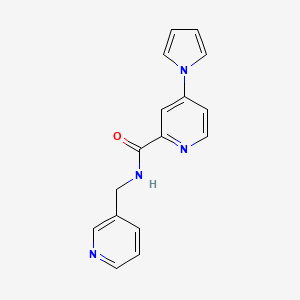

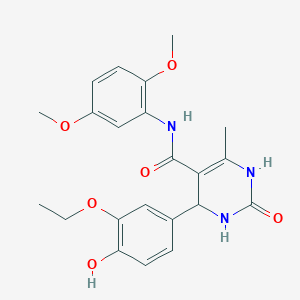

N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide

カタログ番号 B2964633

CAS番号:

1421501-04-3

分子量: 278.315

InChIキー: CKWXUWKVSCGPTF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(pyridin-3-ylmethyl)-4-(1H-pyrrol-1-yl)picolinamide, also known as PAP-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail.

科学的研究の応用

Energetics and Structural Analysis

- A study conducted by (Olsen et al., 2003) focused on the amide rotational barriers in picolinamide and nicotinamide. This research is crucial for understanding the pharmacological activities of pyridine carboxamides and their importance in biology. Dynamic nuclear magnetic resonance (NMR) measurements revealed significant energetic differences between picolinamide and nicotinamide, underscoring the variations in steric interactions and the importance of intramolecular hydrogen bonds.

Catalytic and Synthetic Applications

- Research by (He et al., 2012) developed efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds. The study highlights the utility of picolinamide (PA) protected amine substrates in organic synthesis, featuring low catalyst loading and the use of unactivated C-H bonds.

Coordination Chemistry and Metal Complexes

- The formation of Pt(II) pyridinium amidate complexes, as studied by (Muller et al., 2016), explores the coordination of N-(1-benzylpyridin-4(1H)-ylidene)picolinamide to platinum ions. The in vitro cytotoxicity studies of these complexes against various cancer cell lines underscore the potential of such compounds in chemotherapeutic applications.

Drug Synthesis and Pharmaceutical Applications

- A significant contribution by (Yamamoto & Okamoto, 1980) identified picolinamide as a potent inhibitor of poly (ADP-ribose) synthetase. The study demonstrated picolinamide's protective effects against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets, offering insights into potential diabetes treatments.

Analytical and Physical Chemistry

- Investigating the synthesis and structural characterization of amides from picolinic acid and pyridine-2,6-dicarboxylic acid, (Devi et al., 2015) provides valuable information on the potential applications of these amides in catalysis, coordination chemistry, and as components of molecular devices. The study underscores the importance of exploring novel amides for diverse scientific applications.

特性

IUPAC Name |

N-(pyridin-3-ylmethyl)-4-pyrrol-1-ylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c21-16(19-12-13-4-3-6-17-11-13)15-10-14(5-7-18-15)20-8-1-2-9-20/h1-11H,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWXUWKVSCGPTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2964554.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2964559.png)

![(2Z)-2-[(4-fluorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2964560.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2964561.png)

![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)

![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)

![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)

![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2964573.png)